molecular formula C21H20N4OS B11642117 N-(3,4-Dimethylphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide

N-(3,4-Dimethylphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide

Cat. No.: B11642117
M. Wt: 376.5 g/mol
InChI Key: YMCOKERVXVNMCY-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazoloquinoline moiety, which is known for its biological activity, and a dimethylphenyl group, which contributes to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the triazoloquinoline core, which can be achieved through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the dimethylphenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the triazoloquinoline moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives

Scientific Research Applications

N-(3,4-Dimethylphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent, given its structural similarity to other bioactive compounds.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinoline moiety is known to bind to certain biological targets, modulating their activity and leading to various physiological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-Dimethylphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide shares structural similarities with other triazoloquinoline derivatives, such as:
    • N-(3,4-Dimethylphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)ethanamide
    • N-(3,4-Dimethylphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H20N4OS/c1-13-8-9-16(10-14(13)2)22-20(26)12-27-21-24-23-19-11-15(3)17-6-4-5-7-18(17)25(19)21/h4-11H,12H2,1-3H3,(H,22,26)

InChI Key

YMCOKERVXVNMCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C)C

Origin of Product

United States

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